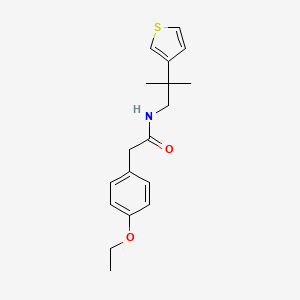
2-(4-ethoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide is a useful research compound. Its molecular formula is C18H23NO2S and its molecular weight is 317.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways in Herbicide Degradation
The metabolism of chloroacetamide herbicides, including acetochlor and metolachlor, involves complex pathways leading to potentially carcinogenic compounds. This process, examined in both human and rat liver microsomes, highlights the transformation of specific chloroacetamide derivatives into DNA-reactive dialkylbenzoquinone imine, with important intermediates being 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA). This study underscores the metabolic activation pathway's significance, suggesting a need for careful evaluation of chloroacetamide herbicides' carcinogenic potential (Coleman et al., 2000).
Protein Tyrosine Phosphatase 1B Inhibitors
2-(4-methoxyphenyl)ethyl acetamide derivatives have been synthesized and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), showing potential as antidiabetic agents. These findings, supported by docking studies and in vivo screening, demonstrate the compounds' effectiveness in models for antidiabetic activity, offering a promising avenue for therapeutic intervention in diabetes (Saxena et al., 2009).
Chemoselective Acetylation for Antimalarial Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, a key intermediate in the synthesis of antimalarial drugs, has been produced via chemoselective monoacetylation using immobilized lipase as the catalyst. This process represents a significant advancement in the efficient and selective synthesis of drug precursors, highlighting the potential for enzyme-catalyzed reactions in pharmaceutical manufacturing (Magadum & Yadav, 2018).
Synthesis of Thiazoles with Antimicrobial Activity
The synthesis of thiazoles and their fused derivatives, including 2-ethoxy carbonyl methylene thiazol-4-one, demonstrates their potential antimicrobial activities against various bacterial and fungal isolates. This research not only expands the chemical diversity of antimicrobial agents but also provides insights into the structure-activity relationships critical for designing effective antimicrobial compounds (Wardkhan et al., 2008).
Amide Derivatives in Anion Coordination
Amide derivatives exhibit diverse spatial orientations affecting anion coordination, as demonstrated by the structural analysis of N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide. This study reveals the intricate molecular arrangements and interactions underpinning the assembly of complex molecular architectures, shedding light on the potential applications of amide derivatives in materials science and coordination chemistry (Kalita & Baruah, 2010).
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)-N-(2-methyl-2-thiophen-3-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-4-21-16-7-5-14(6-8-16)11-17(20)19-13-18(2,3)15-9-10-22-12-15/h5-10,12H,4,11,13H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDOFEPRTJFBFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC(C)(C)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2665074.png)

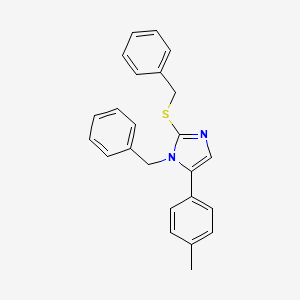
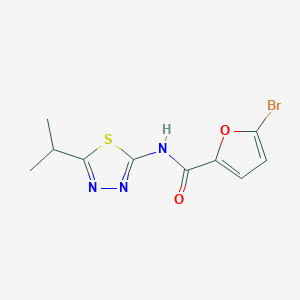
![1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide](/img/structure/B2665078.png)
![3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2665079.png)
![N-(3,4-dichlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2665080.png)
![(E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2665084.png)
![3-(3-Chloro-4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)pyridine](/img/structure/B2665087.png)
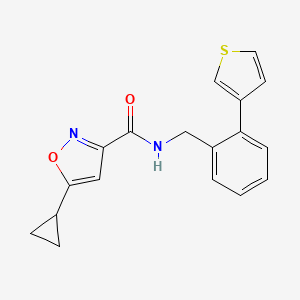
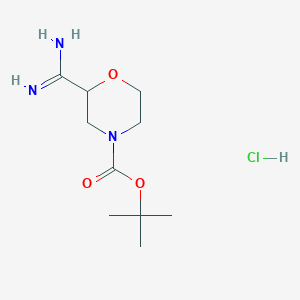

![5-Bromo-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2665094.png)
![3-(4-chlorophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4H-chromen-4-one](/img/structure/B2665095.png)
